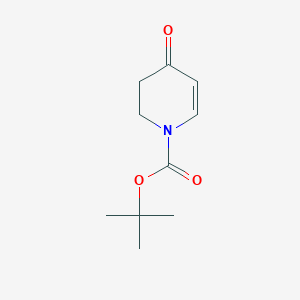

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Beschreibung

Structural Characterization of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallography data for this compound remain unpublished, structural insights can be inferred from analogous 1,4-dihydropyridine derivatives. Key findings include:

Conformational Flexibility :

Hydrogen Bonding Networks :

Substituent Effects :

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

This compound exhibits distinct NMR patterns that confirm its structural integrity:

| NMR Parameter | Value | Assignment |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 5.59 (s, 1H) | Proton at the 2-position |

| δ 4.19 (t, 2H, J = 5.9 Hz) | Methylene group adjacent to carbonyl | |

| δ 2.58 (t, 2H, J = 6.2 Hz) | Adjacent to the dihydropyridine ring | |

| δ 1.05 (s, 9H) | Tert-butyl ester group | |

| ¹³C-NMR (CDCl₃) | δ 194.9 (C=O) | Carbonyl carbon at the 4-position |

| δ 157.7 (C=O, ester) | Ester carbonyl carbon | |

| δ 152.3 (aromatic C) | Dihydropyridine ring carbons | |

| δ 27.3 (tert-butyl C) | Methyl groups in tert-butyl ester |

Data derived from synthetic and characterization protocols.

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopy :

- Key Peaks :

- Strong absorption at 1700–1750 cm⁻¹ (C=O stretch from ester and keto groups).

- Medium bands at 1300–1450 cm⁻¹ (C–N and C–C stretching in the dihydropyridine ring).

- Key Peaks :

Mass Spectrometry :

- High-Resolution MS :

- [M + Na]⁺ calculated: 296.1263, observed: 296.1258 (Δ = 0.0005).

- Fragmentation patterns highlight stability of the dihydropyridine core and cleavage of the tert-butyl ester.

- High-Resolution MS :

| Spectroscopic Method | Critical Observations | Reference |

|---|---|---|

| Infrared (IR) | C=O stretches at 1700–1750 cm⁻¹ | |

| Mass Spectrometry (MS) | [M + Na]⁺ at m/z 296.1258 |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT studies on analogous dihydropyridines reveal electronic properties critical for reactivity:

- Regioselectivity Prediction :

- Transition State Analysis :

| DFT Application | Key Insight | Reference |

|---|---|---|

| Regioselectivity prediction | 5-Position favored for electrophilic attack | |

| Transition state modeling | Low-energy pathway for Pd-catalyzed couplings |

Molecular Orbital Analysis and Charge Distribution

- Frontier Molecular Orbitals :

- HOMO : Localized on the dihydropyridine ring, facilitating nucleophilic attacks.

- LUMO : Dominated by the keto group, directing electrophilic reactivity to the 4-position.

- Partial Charges :

- Ester oxygen : High electron density (δ⁻), stabilizing adjacent electrophilic sites.

- Keto carbon : Partial positive charge (δ⁺), enhancing reactivity toward nucleophiles.

| Molecular Orbital | Electron Density | Reactivity Implication |

|---|---|---|

| HOMO (π-orbital) | Dihydropyridine ring | Nucleophilic attack at 5-position |

| LUMO (π*-orbital) | Keto group (C=O) | Electrophilic addition at 4-position |

Eigenschaften

IUPAC Name |

tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBLTIMZFCYNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626191 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325486-45-1 | |

| Record name | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the formation of highly functionalized dihydropyridine derivatives with moderate enantioselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been investigated for its potential as a therapeutic agent. Dihydropyridine derivatives are known for their calcium channel blocking properties, which are beneficial in treating cardiovascular diseases. Research indicates that compounds in this class can selectively inhibit L-type calcium channels, making them potential candidates for the development of antihypertensive and antianginal medications .

Case Studies

A study published in European Journal of Medicinal Chemistry examined various dihydropyridine derivatives, including tert-butyl derivatives, demonstrating their efficacy in reducing blood pressure and improving cardiac function in animal models . These findings suggest that this compound could be a valuable lead compound for further drug development.

Organic Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis. For example, it can be used to synthesize other heterocyclic compounds through cyclization reactions or as a precursor for creating more complex pharmacophores .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing aldehydes or ketones with appropriate amines.

- Cyclization Reactions : Employing Michael addition followed by cyclization to form the dihydropyridine ring structure.

These synthetic routes highlight the compound's utility in generating diverse chemical entities for further research and application .

Industrial Applications

Chemical Industry

In addition to its pharmaceutical applications, this compound may find uses in the chemical industry as a precursor for agrochemicals or specialty chemicals. Its ability to undergo various transformations makes it suitable for developing new materials or additives that enhance product performance.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 325486-45-1

- Molecular Formula: C₁₀H₁₅NO₃

- Molecular Weight : 197.23 g/mol

- Purity : >96.00% (as per quality control data) .

Properties and Applications :

This compound is a dihydropyridone derivative protected by a tert-butyloxycarbonyl (Boc) group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocycles. Its stability under various conditions (stored at 2–8°C) and high solubility in organic solvents make it ideal for research applications .

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The core structure of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate allows for functionalization at multiple positions, enabling the synthesis of diverse derivatives. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : The parent compound requires solvent optimization (e.g., heating to 37°C for dissolution), whereas benzyl and phenyl derivatives exhibit enhanced solubility in organic phases .

- Stability : Boc protection in the parent compound ensures stability during storage, while analogs with electron-withdrawing groups (e.g., triflate in 4a–4c) may require inert conditions .

Biologische Aktivität

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 325486-45-1) is a heterocyclic compound belonging to the class of dihydropyridines. Its unique structure, characterized by a keto group at the 4-position and a tert-butyl ester group at the 1-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

The molecular formula of this compound is with a molecular weight of 197.23 g/mol. The compound exhibits high gastrointestinal absorption and has a polar surface area (TPSA) of 46.61 Ų, indicating favorable pharmacokinetic properties for drug development .

The biological activity of tert-butyl 4-oxo-3,4-dihydropyridine derivatives is primarily attributed to their ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways. Ongoing research aims to elucidate the precise mechanisms involved in its biological effects, particularly in relation to its structural modifications.

1. Antimicrobial Activity

Research has demonstrated that derivatives of tert-butyl 4-oxo-3,4-dihydropyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the dihydropyridine ring enhance antimicrobial efficacy .

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Inhibits E. coli | |

| Derivative B | Antifungal against C. albicans | |

| Derivative C | Broad-spectrum antibacterial |

2. Anticancer Properties

The anticancer potential of tert-butyl 4-oxo-3,4-dihydropyridine derivatives has been explored in various studies. Notably, some compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that a derivative exhibited an IC50 value of 20 µM against breast cancer cells .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative D | Breast Cancer | 20 | |

| Derivative E | Lung Cancer | 15 | |

| Derivative F | Colon Cancer | 25 |

Case Studies

Several case studies have highlighted the therapeutic potential of tert-butyl 4-oxo-3,4-dihydropyridine derivatives:

- Case Study on Antiviral Activity : A derivative was evaluated for its antiviral activity against herpes simplex virus type 1 (HSV-1). The study found that it significantly reduced viral replication in vitro, suggesting potential as an antiviral agent .

- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of a related compound in a mouse model of inflammation. The results indicated a reduction in edema and inflammatory cytokine levels, supporting its potential use in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via cyclization or palladium-catalyzed reactions. A common method involves the reaction of silyl enol ethers with Pd(OAc)₂ in anhydrous DMSO under ambient conditions, yielding the product in moderate yields (~45%) after purification by silica gel chromatography . Alternative routes include Hantzsch dihydropyridine synthesis, which involves condensation of aldehydes, β-keto esters, and ammonium salts in ethanol under reflux .

Q. How is this compound characterized spectroscopically?

Key characterization techniques include:

- ¹H-NMR (CDCl₃): Peaks at δ 5.59 (s, 1H), 4.19 (t, J = 5.9 Hz, 2H), 2.58 (t, J = 6.2 Hz, 2H), and 1.05 (s, 9H) .

- ¹³C-NMR : Signals at δ 194.9 (carbonyl), 157.7, 152.3 (aromatic carbons), and 27.3 (tert-butyl group) .

- HRMS : Calculated [M+Na]⁺ = 296.1263; observed 296.1258 .

Q. What are the common derivatization reactions of this compound?

The carbonyl group at the 4-position is reactive, enabling:

- Buchwald-Hartwig coupling : Reacting with arylboronic acids (e.g., phenylboronic acid) using Pd catalysis to introduce substituents at the 6-position (74% yield) .

- Reduction : LiAlH₄ or NaBH₄ reduces the carbonyl to a hydroxyl group, forming tetrahydropyridine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed derivatization?

Yield improvements require:

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., tert-butyl group at δ 1.05 vs. 1.25) may arise from solvent polarity or impurities. Cross-validate using:

Q. What strategies mitigate competing side reactions during functionalization?

Competing oxidation or over-reduction can be minimized by:

- Protecting groups : Boc or Fmoc protection of reactive amines .

- Stepwise reactions : Isolating intermediates before further derivatization .

Methodological Applications

Q. How is this compound utilized in multicomponent reactions for bioactive heterocycles?

It serves as a precursor for spirocyclic alkaloids and fused pyridine derivatives. For example:

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) models:

- Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position) .

- Simulate transition states for Pd-catalyzed cross-couplings to rationalize yield variations .

Data Analysis and Troubleshooting

Q. How to address low yields in Hantzsch syntheses?

Potential fixes include:

Q. Why do crystallographic data sometimes conflict with NMR assignments?

Crystallography captures solid-state conformations, while NMR reflects solution dynamics. For example:

- Tert-butyl rotation : Free rotation in solution averages NMR signals, but crystal packing restricts motion, revealing distinct geometries .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.